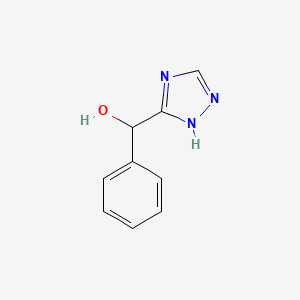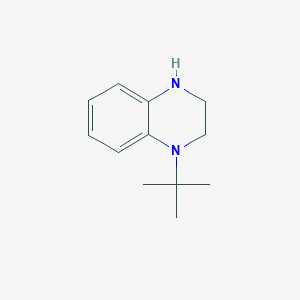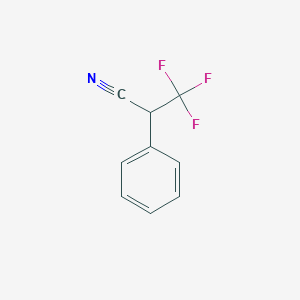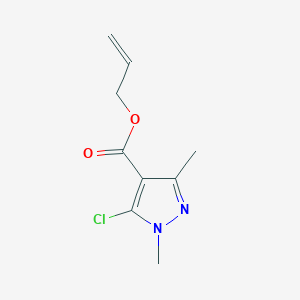
phenyl(4H-1,2,4-triazol-3-yl)methanol
概要
説明
Phenyl(4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the CAS Number: 18011-28-4 . It has a molecular weight of 175.19 . It is usually in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H9N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6,8,13H, (H,10,11,12) .Physical And Chemical Properties Analysis
This compound has a melting point of 116-117 degrees Celsius . It is a powder at room temperature .科学的研究の応用
Crystal Structure and α-Glycosidase Inhibition
Compounds structurally related to phenyl(4H-1,2,4-triazol-3-yl)methanol have been studied for their crystal structures and biological activities. For instance, derivatives like 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde have shown significant α-glycosidase inhibition activity, which is a crucial target in diabetes management. The crystal structures of these compounds provide insights into their interaction mechanisms and potential therapeutic applications (Gonzaga et al., 2016).
Antiviral and Antitumoral Activity
A series of derivatives, including compounds like (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, have been synthesized and evaluated for their antiviral and antitumoral activities. These studies suggest that subtle structural variations on the phenyl moiety can significantly influence biological properties, highlighting their potential in developing novel therapeutic agents (Jilloju et al., 2021).
Synthesis and Characterization of New Compounds
Research has been conducted on synthesizing and characterizing new compounds related to this compound. These compounds, such as (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol, are significant for expanding the chemical libraries and understanding their potential applications in various fields (Wurfer & Badea, 2021).
Biomimetic Chemistry and Hydrophilic Solvent Solubility
Tris(triazolyl)borate ligands, which include this compound derivatives, have been synthesized to study their potential in biomimetic chemistry and enhanced solubility in hydrophilic solvents. These studies are crucial in developing new materials and chemical systems that mimic biological processes (Gardner et al., 2008).
Antimicrobial Activity
Novel benzofuran-based 1,2,3-triazoles, structurally related to this compound, have been synthesized and shown to possess high antimicrobial activity. This indicates their potential as candidates for developing new antimicrobial agents (Sunitha et al., 2017).
Catalytic Applications
The synthesis of catalysts based on tris(triazolyl)methanol-Cu(I) structures, related to this compound, has shown outstanding catalytic activity for Huisgen 1,3-dipolar cycloadditions. These catalysts are noteworthy for their efficiency and compatibility with various reaction conditions, indicating their utility in synthetic chemistry (Ozcubukcu et al., 2009).
Safety and Hazards
将来の方向性
The future directions for research on phenyl(4H-1,2,4-triazol-3-yl)methanol and similar compounds are likely to focus on their potential therapeutic applications. For instance, 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines , suggesting potential for further exploration in the field of cancer therapeutics.
作用機序
Target of Action
Phenyl(4H-1,2,4-triazol-3-yl)methanol primarily targets enzymes involved in fungal cell wall synthesis, particularly lanosterol 14α-demethylase . This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane . By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death.
Mode of Action
The compound interacts with lanosterol 14α-demethylase by binding to its heme iron, which is essential for the enzyme’s catalytic activity. This binding inhibits the enzyme’s function, preventing the demethylation of lanosterol. As a result, toxic sterol intermediates accumulate within the fungal cell, disrupting membrane integrity and leading to cell lysis .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . This pathway is critical for maintaining the structure and function of the fungal cell membrane. Disruption of this pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the cell. The downstream effects include impaired membrane fluidity, altered membrane-bound enzyme activities, and increased susceptibility to osmotic stress .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted mainly through the kidneys, with both unchanged drug and metabolites found in urine .
Result of Action
At the molecular level, the inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic sterol intermediates and depletion of ergosterol. This results in increased membrane permeability and disruption of membrane-bound enzyme functions. At the cellular level, these changes cause osmotic imbalance, impaired nutrient uptake, and ultimately cell death .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the efficacy and stability of this compound. For instance:
- Presence of other substances : Interactions with other drugs or compounds can affect the absorption and metabolism of this compound, potentially altering its efficacy .
Understanding these factors is crucial for optimizing the compound’s use in therapeutic settings.
: Information synthesized from various sources on the mechanism of action and pharmacokinetics of triazole antifungal agents.
特性
IUPAC Name |
phenyl(1H-1,2,4-triazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6,8,13H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZVNLVHAMIVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286121 | |
| Record name | α-Phenyl-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18011-28-4 | |
| Record name | α-Phenyl-1H-1,2,4-triazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18011-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl(4H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3-Methylphenyl)methoxy]acetic acid](/img/structure/B3379931.png)




![5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid](/img/structure/B3379985.png)

![1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one](/img/structure/B3379990.png)
![3-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B3380010.png)
